molecular formula C11H14ClNO B1489144 4-Chloro-3-(cyclopentyloxy)aniline CAS No. 1342900-81-5

4-Chloro-3-(cyclopentyloxy)aniline

Cat. No.: B1489144
CAS No.: 1342900-81-5
M. Wt: 211.69 g/mol
InChI Key: SUUZYVQOVSNKRD-UHFFFAOYSA-N
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Description

4-Chloro-3-(cyclopentyloxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the fourth position and a cyclopentyloxy group at the third position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(cyclopentyloxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-chloro-3-nitroaniline with cyclopentanol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like hydrogen gas or a metal catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation is a common technique used to reduce the nitro group to an amine on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(cyclopentyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding 3-(cyclopentyloxy)aniline.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 3-(cyclopentyloxy)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(cyclopentyloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(cyclopentyloxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

    4-Chloroaniline: Lacks the cyclopentyloxy group, making it less sterically hindered.

    3-(Cyclopentyloxy)aniline: Lacks the chloro group, which affects its reactivity and properties.

    4-Bromo-3-(cyclopentyloxy)aniline: Similar structure but with a bromo group instead of a chloro group, which can influence its chemical behavior.

Uniqueness: 4-Chloro-3-(cyclopentyloxy)aniline is unique due to the presence of both the chloro and cyclopentyloxy groups, which confer distinct chemical and physical properties. These groups influence its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

4-chloro-3-cyclopentyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-6-5-8(13)7-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUZYVQOVSNKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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